molecular formula C7H6N4O4 B1202295 3-Acetoxyxanthine CAS No. 22052-01-3

3-Acetoxyxanthine

Cat. No.: B1202295
CAS No.: 22052-01-3
M. Wt: 210.15 g/mol
InChI Key: JFZOYDLNLQWKIZ-UHFFFAOYSA-N
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Description

It serves as a model compound for studying the "proximate" or activated form of 3-hydroxyxanthine, which is implicated in cancer initiation . Synthesized via O-acetylation of 3-hydroxyxanthine, early methods required optimization with acetyl chloride to achieve a 78% yield due to incomplete acetylation in acetic acid/anhydride mixtures .

The compound exhibits ambident electrophilic reactivity, participating in both redox and substitution reactions. Its reactivity is pH-dependent, with distinct pathways (heterolytic cleavage to nitrenium/carbonium ions or homolytic radical formation) dominating under acidic or neutral conditions, respectively . This dual reactivity underpins its role in generating 8-substituted xanthine derivatives, such as 8-chloroxanthine and 8-methylmercaptoxanthine, which are urinary metabolites linked to oncogenesis .

Properties

CAS No.

22052-01-3

Molecular Formula

C7H6N4O4

Molecular Weight

210.15 g/mol

IUPAC Name

(2,6-dioxo-7H-purin-3-yl) acetate

InChI

InChI=1S/C7H6N4O4/c1-3(12)15-11-5-4(8-2-9-5)6(13)10-7(11)14/h2H,1H3,(H,8,9)(H,10,13,14)

InChI Key

JFZOYDLNLQWKIZ-UHFFFAOYSA-N

SMILES

CC(=O)ON1C2=C(C(=O)NC1=O)NC=N2

Canonical SMILES

CC(=O)ON1C2=C(C(=O)NC1=O)NC=N2

Other CAS No.

22052-01-3

Synonyms

3-acetoxyxanthine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Sulfate Ester of 3-Hydroxyxanthine

  • Synthesis : Prepared via sulfation of 3-hydroxyxanthine, analogous to 3-acetoxyxanthine synthesis .
  • Reactivity : Shares qualitative reactivity with this compound but exhibits a higher reaction rate in redox and substitution processes. For example, it oxidizes iodide ions and cysteine more rapidly .
  • Mechanism : Likely follows a similar nitrenium ion-mediated pathway, though its enhanced rate suggests greater electrophilicity or stability of intermediates .

7-Acetoxyxanthine

  • Structural Difference : Acetoxy group at N-7 instead of N-3.
  • Reactivity : Demonstrates redox and substitution behavior comparable to this compound, though positional isomerism may alter nucleophilic attack sites .
  • Biological Implication : Hypothesized to be oncogenic like 3-hydroxyxanthine, though direct evidence is pending .

8-Substituted Xanthine Derivatives

  • Examples : 8-Iodoxanthine, 8-chloroxanthine, and 8-methylmercaptoxanthine.
  • Formation : Generated via reactions of this compound with nucleophiles (e.g., iodide, chloride, methionine). 8-Iodoxanthine synthesis is challenging, with yields ≤15% .
  • Biological Role : These metabolites are biomarkers of oncogen activation in vivo, mirroring in vitro reactions of this compound .

Comparative Data Tables

Table 1: Reaction Rates and Conditions of Key Compounds

Compound Reaction Type Rate (Relative to this compound) Optimal pH Key Products References
This compound Redox/Substitution 1.0 (Baseline) 1.0–7.0 Xanthine, 8-substituted xanthines
Sulfate Ester Redox/Substitution 1.5–2.0 1.0–7.0 Same as above
7-Acetoxyxanthine Redox/Substitution ~1.0 1.0–7.0 Undocumented
8-Iodoxanthine Substitution N/A (Low yield) 1.0 Xanthine (via reduction)

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